molecular formula C13H13N5O4 B2787417 1-(Furan-2-ylmethyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea CAS No. 1903784-45-1

1-(Furan-2-ylmethyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea

Cat. No.: B2787417
CAS No.: 1903784-45-1
M. Wt: 303.278
InChI Key: JBMGXJRGNNQAGZ-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring two heterocyclic moieties: a furan-2-ylmethyl group and a 1,2,4-oxadiazole ring substituted with a 5-methylisoxazole.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O4/c1-8-5-10(17-21-8)12-16-11(22-18-12)7-15-13(19)14-6-9-3-2-4-20-9/h2-5H,6-7H2,1H3,(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMGXJRGNNQAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and isoxazole derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:

  • Furan Derivative Synthesis: Furan derivatives can be synthesized through cyclization reactions of furfural or its derivatives.

  • Isoxazole Derivative Synthesis: Isoxazole rings can be formed through the reaction of hydroxylamine with nitriles or through cyclodehydration of hydroxylamine derivatives.

  • Oxadiazole Derivative Synthesis: Oxadiazole rings can be synthesized through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.

  • Coupling Reactions: The final step involves the coupling of the furan, isoxazole, and oxadiazole derivatives using reagents such as carbonyl diimidazole (CDI) or carbodiimides.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-ylmethyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

  • Reduction: The oxadiazole ring can be reduced to form a corresponding amine derivative.

  • Substitution Reactions: The isoxazole and oxadiazole rings can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction Reagents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution Reagents: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Furan-2-carboxylic acid.

  • Reduction Products: Corresponding amine derivatives of the oxadiazole ring.

  • Substitution Products: Various substituted isoxazole and oxadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds containing isoxazole and urea exhibit notable antimicrobial properties. For instance, compounds similar to 1-(Furan-2-ylmethyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea have shown effectiveness against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of key metabolic pathways .

Anticancer Properties

Research indicates that compounds with similar structures can induce apoptosis in cancer cells. The presence of the isoxazole ring has been linked to enhanced cytotoxicity against specific cancer cell lines. In vitro studies have shown that these compounds can inhibit tumor growth by disrupting cellular signaling pathways involved in proliferation and survival .

Herbicidal Activity

The compound's structural components suggest potential use as a herbicide. The urea group is known for its role in herbicidal activity by inhibiting photosynthesis or disrupting amino acid biosynthesis in plants. Preliminary evaluations indicate that derivatives of this compound may effectively control weed populations while minimizing impact on non-target species .

Pesticidal Properties

In addition to herbicidal effects, there is emerging evidence that this compound could serve as an insecticide. Its ability to disrupt metabolic processes in pests makes it a candidate for further development in pest management strategies .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various urea derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential for development as new antimicrobial agents .

Case Study 2: Anticancer Screening

In vitro testing of compounds related to 1-(Furan-2-ylmethyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea showed promising results against breast cancer cell lines. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis, warranting further investigation into its mechanism of action .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The furan, isoxazole, and oxadiazole rings may interact with enzymes, receptors, or other biomolecules, leading to biological activity. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural Motifs and Substituent Effects

The target compound shares structural similarities with other urea derivatives bearing heterocyclic substituents:

  • 1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea () : Replaces the oxadiazole-isoxazole unit with a triazole-thiophenyl group. The phenyl substituents may enhance lipophilicity but reduce hydrogen-bonding capacity compared to the furan and isoxazole groups in the target compound .
  • Compound 8 (): Features a 4-fluorophenyl group and a 3-phenyl-1,2,4-oxadiazole-pyrrolidine core.
  • Compound 12 (): Contains a 4-phenoxyphenyl substituent, which may enhance π-π stacking interactions but increase molecular weight compared to the furan-based target compound .

Key Structural Differences :

Feature Target Compound Analog (Compound 8, )
Heterocyclic Core 1,2,4-Oxadiazole + isoxazole 1,2,4-Oxadiazole + pyrrolidine
Substituent Furan-2-ylmethyl 4-Fluorophenyl
Planarity Likely planar (oxadiazole) Non-planar (pyrrolidine introduces 3D structure)

Purification Methods :

  • The target compound may require HPLC (as in –8) due to polar heterocycles, whereas triazole derivatives () are often recrystallized from ethanol-AcOH mixtures .
Spectroscopic and Crystallographic Data
  • NMR Profiles :
    • The target compound’s ¹H-NMR would show signals for furan protons (~6.3–7.4 ppm) and isoxazole methyl groups (~2.5 ppm), similar to Compound 8’s fluorophenyl signals at δ 8.11 ppm .
    • ¹³C-NMR would highlight oxadiazole carbons (~160–170 ppm), consistent with data in and .
  • Crystallography :
    • highlights isostructural triclinic packing for fluorophenyl derivatives, suggesting the target compound’s furan group may disrupt symmetry, affecting crystal lattice stability .
Bioactivity Implications (Inferred)
  • Kinase Inhibition : Oxadiazole-pyrrolidine ureas () are explored as kinase inhibitors; the isoxazole substituent in the target compound may modulate selectivity .
  • Metabolic Stability : The furan group may confer faster metabolic clearance compared to phenyl-substituted analogs, as seen in similar heterocyclic systems .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including oxadiazole ring formation, coupling with furan and isoxazole moieties, and urea linkage generation. Key optimization parameters include:

  • Temperature control : Elevated temperatures (80–120°C) for cyclization reactions to ensure oxadiazole ring stability .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency for urea bond formation .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/acetic acid mixtures) to achieve >95% purity .

Q. How is the structural integrity of this compound validated?

A combination of analytical techniques ensures structural confirmation:

  • X-ray crystallography : SHELXL software (via SHELX suite) resolves crystal structures, confirming bond angles and stereochemistry .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., furan methylene protons at δ 4.2–4.5 ppm) .
  • HPLC-MS : Monitors reaction progress and confirms molecular weight (e.g., [M+H]+ at m/z 357.3) .

Q. What standard assays evaluate its biological activity?

  • Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anticancer screening : MTT assay (IC50_{50} values in cancer cell lines, e.g., HepG2 or MCF-7) with positive controls like cisplatin .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using celecoxib as a reference) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

Comparative studies with analogs reveal:

  • Thiophene vs. furan substitution : Thiophene-containing analogs show enhanced Gram-negative antibacterial activity due to increased lipophilicity, while furan derivatives exhibit stronger apoptosis induction in cancer cells .
  • Cyclopropyl vs. methyl groups : Cyclopropyl in the oxadiazole ring improves metabolic stability but reduces solubility, requiring formulation adjustments .
  • Data-driven design : Quantitative structure-activity relationship (QSAR) models prioritize substituents with balanced logP (2.5–3.5) and polar surface area (<90 Ų) .

Q. How to resolve contradictions in reported biological data across similar compounds?

Discrepancies (e.g., variable IC50_{50} values in apoptosis assays) arise from:

  • Assay conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) or incubation time (24 vs. 48 hours) .
  • Cellular heterogeneity : Use isogenic cell lines (e.g., p53 wild-type vs. null) to isolate mechanisms like caspase-3/7 activation .
  • Standardization : Adopt OECD guidelines for dose-response experiments, including triplicate technical replicates and Z’-factor validation .

Q. What advanced methodologies elucidate its mechanism of action?

  • Transcriptomics : RNA-seq identifies upregulated pro-apoptotic genes (e.g., Bax, PUMA) and downregulated anti-apoptotic genes (e.g., Bcl-2) .
  • Molecular docking : AutoDock Vina predicts binding to kinase domains (e.g., EGFR with ∆G ≈ -9.2 kcal/mol) .
  • In vivo models : Xenograft studies in nude mice (e.g., 20 mg/kg/day dosing) validate tumor growth inhibition without hepatotoxicity (ALT/AST < 2× baseline) .

Q. How to optimize regioselectivity in multi-step syntheses?

  • Protecting groups : Boc protection of urea NH during oxadiazole formation prevents side reactions .
  • Catalytic systems : Pd/C (5% wt) in Suzuki-Miyaura coupling ensures >90% yield for aryl-isoxazole linkages .
  • Kinetic control : Lower temperatures (0–5°C) favor mono-substitution in electrophilic aromatic reactions .

Q. What strategies improve pharmacokinetic properties for therapeutic use?

  • Prodrug design : Esterification of polar groups (e.g., –COOH) enhances oral bioavailability .
  • Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm) sustain release (>72 hours) and improve tumor targeting .
  • CYP450 inhibition assays : Screen against CYP3A4/2D6 to mitigate drug-drug interaction risks .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepOptimal ConditionsYield (%)Reference
Oxadiazole formationDMF, 100°C, 12 h78
Urea couplingTHF, RT, 24 h (EDCI/HOBt)85
Final purificationEtOAc/Hexane (3:7), silica gel92

Q. Table 2. Biological Activity Profile

Assay TypeModel SystemResult (vs. Control)Reference
Anticancer (MTT)HepG2 cellsIC50_{50} = 12.3 µM
Antibacterial (MIC)E. coli ATCC 25922MIC = 8 µg/mL
COX-2 inhibitionRecombinant enzymeIC50_{50} = 0.45 µM

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